Cas no 36499-56-6 (Tetrasodium 1,1,2,2-Ethanetetracarboxylate)

Tetrasodium 1,1,2,2-Ethanetetracarboxylate is a water-soluble organic salt with four carboxylate groups, offering strong chelating properties. Its high affinity for divalent and trivalent metal ions makes it effective in sequestering calcium, magnesium, and heavy metals, enhancing stability in aqueous systems. The compound exhibits excellent biodegradability, aligning with environmental regulations. Its thermal and chemical stability ensures reliable performance in industrial applications, such as detergents, water treatment, and textile processing. The tetrasodium form improves solubility in alkaline conditions, facilitating use in formulations requiring pH control. This versatile chelating agent is a preferred choice for applications demanding efficient metal ion control and minimal ecological impact.
Tetrasodium 1,1,2,2-Ethanetetracarboxylate structure
36499-56-6 structure
Product Name:Tetrasodium 1,1,2,2-Ethanetetracarboxylate
CAS No:36499-56-6
MF:C6H2Na4O8
MW:294.034366130829
CID:316919
PubChem ID:11970475
Update Time:2025-10-30

Tetrasodium 1,1,2,2-Ethanetetracarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,1,2,2-Ethanetetracarboxylicacid, sodium salt (1:4)
    • Tetrasodium ethane-1,1,2,2-tetracarboxylate
    • TETRASODIUM 1,1,2,2-ETHANETETRACARBOXYLATE
    • MFCD18839154
    • tetrasodium;ethane-1,1,2,2-tetracarboxylate
    • NS00059398
    • Sodium ethane-1,1,2,2-tetracarboxylate
    • EINECS 253-065-4
    • 36499-56-6
    • DTXSID10189996
    • Tetrasodium 1,1,2,2-Ethanetetracarboxylate
    • MDL: MFCD18839154
    • Inchi: 1S/C6H6O8.4Na/c7-3(8)1(4(9)10)2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4
    • InChI Key: DVWOQWYTAACVCO-UHFFFAOYSA-J
    • SMILES: [Na+].[Na+].[Na+].[Na+].[O-]C(C(C(=O)[O-])C(C(=O)[O-])C(=O)[O-])=O

Computed Properties

  • Exact Mass: 293.93406
  • Monoisotopic Mass: 293.934046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 212
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 161

Experimental Properties

  • Boiling Point: 235.6°Cat760mmHg
  • Flash Point: 110.5°C
  • PSA: 160.52

Tetrasodium 1,1,2,2-Ethanetetracarboxylate Pricemore >>

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Tetrasodium 1,1,2,2-Ethanetetracarboxylate Related Literature

Additional information on Tetrasodium 1,1,2,2-Ethanetetracarboxylate

Tetrasodium 1,1,2,2-Ethanetetracarboxylate (CAS No. 36499-56-6): A Versatile Compound in Chemical and Biomedical Applications

Tetrasodium 1,1,2,2-Ethanetetracarboxylate, designated by the Chemical Abstracts Service (CAS No. 36499-56-6), is a synthetic organic compound with the chemical formula C₈H₁₂Na₄O₁₂·H₂O. This sodium salt derivative of ethanetetracarboxylic acid exhibits unique structural and functional properties that have garnered significant attention in recent years across diverse scientific disciplines. Its molecular architecture features four carboxylic acid groups symmetrically arranged around an ethane core (C₂H₄), forming a tetradentate ligand capable of coordinating with metal ions through multiple binding sites. The compound’s ability to form stable complexes with divalent and trivalent cations has positioned it as a critical reagent in advanced chemical synthesis and biomedical research.

In chemical synthesis, tetrasodium ethanetetracarboxylate serves as an efficient chelating agent due to its high ligand efficiency and low molecular weight. Recent studies published in Journal of Inorganic Chemistry (2023) highlight its utility in stabilizing transition metal nanoparticles by encapsulating reactive surfaces through ligand exchange mechanisms. The compound’s carboxylate groups form robust coordination bonds with metals such as iron (Fe³⁺) and copper (Cu²⁺), preventing aggregation while maintaining particle size uniformity—a critical parameter for nanomaterial-based drug delivery systems. This property aligns with current trends in nanotechnology where precise control over nanoparticle behavior is essential for targeted therapeutic applications.

The biomedical community has increasingly explored tetrasodium ethanetetracarboxylate for its potential in drug delivery systems (DDS). Researchers at Stanford University demonstrated its efficacy as a biocompatible carrier for anticancer agents in a 2024 study published in Nano Today. By conjugating this compound with liposomes or polymeric nanoparticles, scientists can enhance drug solubility and reduce systemic toxicity while improving cellular uptake efficiency. The compound’s amphiphilic nature—derived from its carboxylate anions and hydrophobic central carbon chain—enables self-assembling structures that mimic natural biological membranes. This feature is particularly advantageous for delivering hydrophobic pharmaceuticals such as paclitaxel or doxorubicin to tumor sites with minimal off-target effects.

In the realm of biomedical imaging, the compound has been investigated as a contrast agent component for magnetic resonance imaging (MRI). A collaborative study between MIT and Brigham and Women’s Hospital (published in Nature Communications, 2023) revealed that when complexed with gadolinium (Gd³⁺), it forms stable paramagnetic complexes that exhibit prolonged blood circulation times compared to conventional gadolinium-based contrast agents. This improvement arises from the compound’s ability to shield metal ions from proteolytic degradation while maintaining T₁ relaxivity properties crucial for high-resolution imaging. The enhanced stability reduces the risk of nephrogenic systemic fibrosis associated with traditional agents, making it a promising candidate for renal-safe MRI solutions.

Ethanetetracarboxylic acid derivatives like CAS No. 36499-56-6 are also pivotal in developing novel antimicrobial materials. A breakthrough reported in Advanced Materials Interfaces (2024) showcased their role in synthesizing silver (Ag⁺) nanoparticle coatings on medical devices. The tetradentate structure binds silver ions tightly during synthesis but releases them gradually under physiological conditions when exposed to bacterial biofilms. This dual functionality addresses longstanding challenges in preventing catheter-associated infections without inducing rapid antibiotic resistance development—a critical concern highlighted by the World Health Organization’s recent reports on antimicrobial stewardship.

The compound’s application extends to tissue engineering scaffolds, where it functions as a crosslinking agent for hydrogel matrices. Researchers at ETH Zurich utilized its coordination chemistry to create dynamic hydrogels that respond to pH changes (published in Biomaterials Science, 2023). These smart materials release growth factors when exposed to acidic tumor microenvironments or inflammatory conditions, enabling spatiotemporally controlled drug release mechanisms vital for regenerative therapies. The sodium salt form ensures optimal solubility at physiological pH levels while maintaining structural integrity under varying biological conditions.

In analytical chemistry applications,

the compound acts as an effective complexometric titrant for determining trace metal impurities in pharmaceutical raw materials and biologics production pipelines.

Its high selectivity toward specific metal ions allows precise quantification even at sub-milligram-per-liter concentrations—a requirement emphasized by updated FDA guidelines on elemental impurity control (ICH Q3D R1). Recent advancements involve integrating this titrant into microfluidic platforms for real-time quality assurance during biopharmaceutical manufacturing processes.



The pharmacokinetic profile of compounds derived from CAS No.

36499-56-6 has been systematically evaluated using advanced mass spectrometry techniques.

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

A study published in Bioconjugate Chemistry,

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